Glycolithocholic acid sodium salt
Overview
Description
Glycolithocholic acid sodium salt is a bile acid that plays a crucial role in cholesterol metabolism . It promotes the synthesis of bile acids within the liver, which are subsequently released into the small intestine to aid in the absorption of dietary lipids . It is a conjugate of cholic acid and glycine .
Synthesis Analysis
The microbiota produces Glycolithocholic acid sodium salt in the small intestine by the catalysis of enzymes . In the mode of low-energy collision-induced dissociation, Maekawa et al. detected CA, CDCA, DCA, LCA and ursodeoxycholic acid (UDCA) and their conjugated products with glycine, taurine, C3-sulfuric acid, C3-glucuronic acid and C24-glucuronic acid .Molecular Structure Analysis
The molecular formula of Glycolithocholic acid sodium salt is C26H42NNaO4 . Its average mass is 455.606 Da and its monoisotopic mass is 455.301147 Da .Chemical Reactions Analysis
Glycolithocholic acid sodium salt is a metabolite of glycolithocholic acid . It is formed from glycolithocholic acid by hepatocytes .Physical And Chemical Properties Analysis
Glycolithocholic acid sodium salt is soluble in most organic solvents and in water . Its melting point is 201.3-207.4°C .Scientific Research Applications
Intestinal Transport and Absorption
Glycolithocholic acid sodium salt's role in intestinal transport and absorption has been a subject of interest. A study by Low-Beer, Tyor, and Lack (1969) in "Gastroenterology" found that the intestinal transport of glycolithocholic acid involves active transport limited to the ileum, contrasting with the nonsulfated compounds which can be reabsorbed from all sections of the small bowel (Low-Beer, Tyor, & Lack, 1969).
Solubility and Interaction with Other Compounds
Research by Small and Admirand (1969) in "Nature" highlighted the extraordinary ability of bile salts like glycolithocholic acid to solubilize insoluble lipids. This property is crucial in understanding the compound's interaction with other molecules in biological systems (Small & Admirand, 1969).
Synthesis and Identification in Human Bile
Palmer and Bolt (1971) in the "Journal of Lipid Research" conducted a study on the synthesis of sulfate esters of glycolithocholic acid and their identification in human bile. This research provided insights into the physiological and pharmacological properties of glycolithocholic acid (Palmer & Bolt, 1971).
Impact on Human Vascular Endothelial Cells
A study by Garner, Mills, Elias, and Neuberger (1991) in "Biochimica et Biophysica Acta" examined the impact of different bile salts, including glycolithocholic acid, on human vascular endothelial cells. Their findings highlighted the compound's toxicity and its variations with different salts, offering a perspective on its potential biomedical implications (Garner et al., 1991).
Biliary Lipid Secretion
Kuipers, Derksen, Gerding, Scherphof, and Vonk (1987) in "Biochimica et Biophysica Acta" explored the effects of glycolithocholic acid on biliary lipid secretion in rats. This study provided valuable insights into how glycolithocholic acid influences lipid metabolism and transport in the liver (Kuipers et al., 1987).
Reaction Mechanism in Sulfotransferase
Barnes, Waldrop, Crenshaw, King, and Taylor (1986) in the "Journal of Lipid Research" focused on the reaction mechanism of bile salt sulfotransferase that catalyzes the sulfation of glycolithocholic acid. Their work provided a deeper understanding of the biochemical processes involving this compound (Barnes et al., 1986).
Safety And Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO4.Na/c1-16(4-9-23(29)27-15-24(30)31)20-7-8-21-19-6-5-17-14-18(28)10-12-25(17,2)22(19)11-13-26(20,21)3;/h16-22,28H,4-15H2,1-3H3,(H,27,29)(H,30,31);/q;+1/p-1/t16-,17-,18-,19+,20-,21+,22+,25+,26-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKBJAKZKFBLIB-LGURPPGFSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42NNaO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glycolithocholic acid sodium salt |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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